(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoropentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoropentanoic acid is a synthetic compound that belongs to the class of fluorinated amino acids. This compound is characterized by the presence of a fluorine atom at the fifth position of the pentanoic acid chain and a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group. The Fmoc group is commonly used in peptide synthesis to protect the amino group during the coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoropentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the fifth position of the pentanoic acid chain through a fluorination reaction. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2).
Coupling Reaction: The protected amino acid is then coupled with the desired carboxylic acid derivative using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoropentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorinated carbon atom, leading to the formation of fluorinated carboxylic acids.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, typically using reagents such as piperidine or hydrazine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Piperidine or hydrazine in an organic solvent such as dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Fluorinated carboxylic acids.
Reduction: The deprotected amino acid.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoropentanoic acid has several applications in scientific research, including:
Peptide Synthesis: The compound is used as a building block in the synthesis of fluorinated peptides, which have enhanced stability and bioactivity.
Medicinal Chemistry: It is used in the development of fluorinated drugs, which often exhibit improved pharmacokinetic properties and metabolic stability.
Biological Studies: The compound is used to study the effects of fluorination on the structure and function of proteins and enzymes.
Industrial Applications: It is used in the production of fluorinated materials with unique properties, such as increased resistance to degradation and improved performance in harsh environments.
Mechanism of Action
The mechanism of action of (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoropentanoic acid involves its incorporation into peptides and proteins, where the fluorine atom can influence the molecular interactions and stability of the resulting molecules. The fluorine atom can form strong hydrogen bonds and alter the electronic properties of the molecule, leading to changes in its biological activity. The Fmoc group serves as a protecting group during peptide synthesis, preventing unwanted side reactions and ensuring the selective formation of the desired peptide bonds.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-chloropentanoic acid: Similar structure but with a chlorine atom instead of fluorine.
(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-bromopentanoic acid: Similar structure but with a bromine atom instead of fluorine.
(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodopentanoic acid: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The uniqueness of (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoropentanoic acid lies in the presence of the fluorine atom, which imparts distinct properties such as increased metabolic stability, enhanced bioactivity, and unique electronic effects. These properties make it a valuable compound in various fields of research and industrial applications.
Properties
Molecular Formula |
C20H20FNO4 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid |
InChI |
InChI=1S/C20H20FNO4/c21-11-13(9-10-19(23)24)22-20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,25)(H,23,24)/t13-/m0/s1 |
InChI Key |
HCXSANLZIDVDQY-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)O)CF |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.